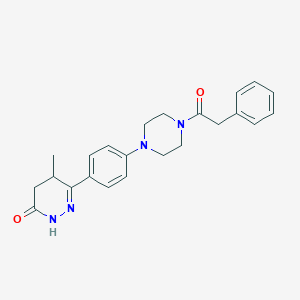
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered significant attention in the field of scientific research due to its unique structure and potential applications. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that is involved in numerous physiological processes, including tissue remodeling, angiogenesis, and insulin-like growth factor (IGF) signaling. Inhibition of PAPP-A has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis.
Mécanisme D'action
The mechanism of action of PAPP involves its inhibition of PAPP-A, which is a metalloproteinase that cleaves IGF-binding proteins (IGFBPs) and releases free IGF. By inhibiting PAPP-A, PAPP reduces the availability of free IGF, which has been implicated in various diseases, including cancer and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are also involved in the pathogenesis of many diseases.
Effets Biochimiques Et Physiologiques
PAPP has been shown to have several biochemical and physiological effects in preclinical models. One of the main effects is the reduction of free IGF, which has been shown to contribute to cancer growth and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. PAPP has also been shown to have potential benefits in bone remodeling, as it plays a role in regulating bone density.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAPP as a research tool is its specificity for PAPP-A inhibition, which allows for targeted inhibition of this enzyme without affecting other metalloproteinases. Additionally, PAPP has been shown to have low toxicity in preclinical models, which makes it a safe and effective research tool. However, one of the limitations of PAPP is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for PAPP research. One area of interest is the development of PAPP inhibitors as therapeutic agents for cancer, cardiovascular disease, and osteoporosis. Additionally, PAPP inhibitors could be used as research tools to further elucidate the role of PAPP-A in various physiological processes. Future research could also focus on the development of more cost-effective methods for synthesizing PAPP, which could make it more accessible for use in large-scale experiments. Overall, PAPP has significant potential as a research tool and therapeutic agent, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of PAPP involves a series of chemical reactions that have been described in several research papers. One of the most common methods involves the condensation of 4-aminophenylpiperazine with ethyl 4-chloroacetoacetate, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The resulting product is then purified using column chromatography to yield PAPP in high purity.
Applications De Recherche Scientifique
PAPP has been extensively studied in the field of scientific research due to its potential applications in various diseases. One of the main areas of interest is cancer, where PAPP inhibition has been shown to reduce tumor growth and metastasis in preclinical models. Additionally, PAPP inhibition has been shown to have potential benefits in cardiovascular disease by reducing atherosclerosis and improving vascular function. PAPP has also been investigated as a potential therapeutic target for osteoporosis, as it plays a role in bone remodeling.
Propriétés
Numéro CAS |
133510-11-9 |
|---|---|
Nom du produit |
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
Formule moléculaire |
C23H26N4O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-methyl-3-[4-[4-(2-phenylacetyl)piperazin-1-yl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-21(28)24-25-23(17)19-7-9-20(10-8-19)26-11-13-27(14-12-26)22(29)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,28) |
Clé InChI |
ZNOXJJOKUCXBAZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Synonymes |
6-(4-(4-phenylacetyl-1-piperazinyl)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(alpha-phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-PMDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



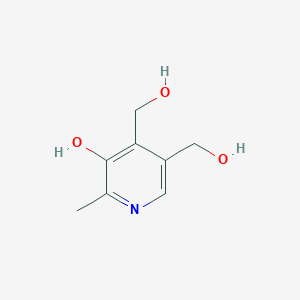
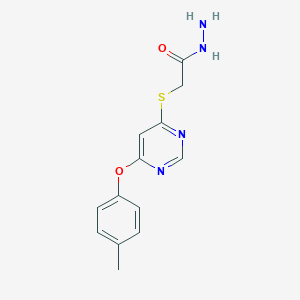
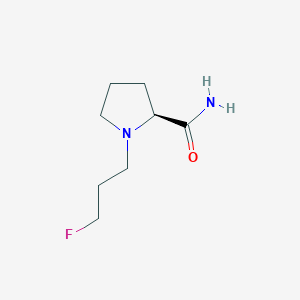
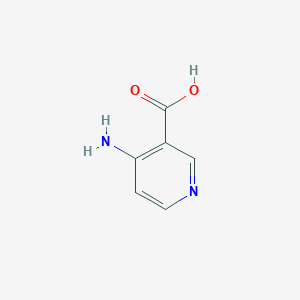
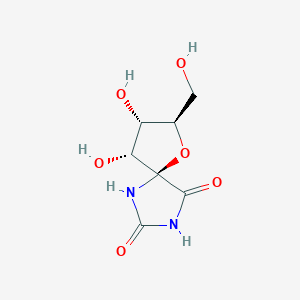
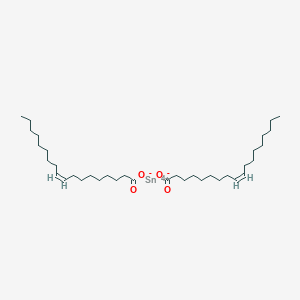
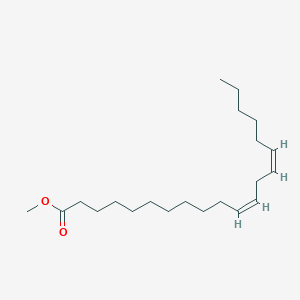
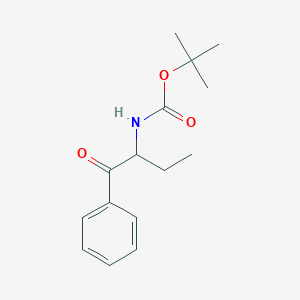
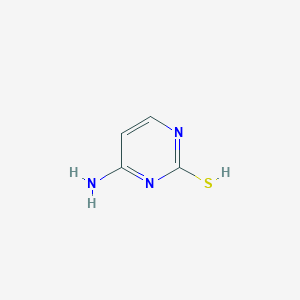
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
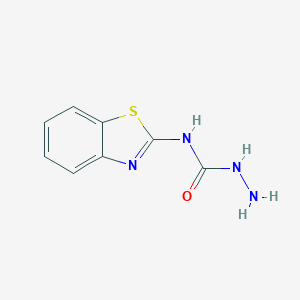
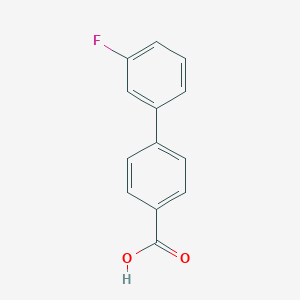
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
